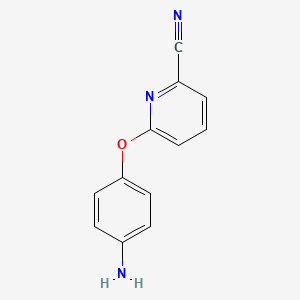
N-Fmoc-N-allyl-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Fmoc-N-allyl-L-phenylalanine: is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an allyl group attached to the nitrogen atom of the phenylalanine residue. This compound is primarily used in peptide synthesis and has applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The allyl group can be introduced using allyl bromide in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of N-Fmoc-N-allyl-L-phenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions: N-Fmoc-N-allyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The Fmoc group can be removed under basic conditions using piperidine.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.
Substitution: Nucleophiles like thiols or amines for allyl substitution.
Major Products Formed:
Epoxides or alcohols: from oxidation of the allyl group.
Free amines: from Fmoc deprotection.
Substituted allyl derivatives: from nucleophilic substitution.
科学的研究の応用
Chemistry: N-Fmoc-N-allyl-L-phenylalanine is widely used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of peptides and proteins . Its Fmoc protecting group is stable under acidic conditions, making it suitable for use in SPPS .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the synthesis of peptide-based inhibitors and probes .
Medicine: this compound is used in the development of peptide-based drugs and therapeutic agents. Its ability to form stable peptide bonds makes it valuable in drug design and development .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and biomaterials. It is also used in the development of novel drug delivery systems and biomaterials for tissue engineering .
作用機序
The mechanism of action of N-Fmoc-N-allyl-L-phenylalanine involves its incorporation into peptides and proteins during synthesis. The Fmoc group protects the amino group during the synthesis process and is removed under basic conditions to allow for further peptide bond formation . The allyl group can participate in various chemical reactions, providing versatility in peptide synthesis .
類似化合物との比較
N-Fmoc-L-phenylalanine: Lacks the allyl group, making it less versatile in certain chemical reactions.
N-Fmoc-4-iodo-L-phenylalanine: Contains an iodine atom, which can be used for radiolabeling and imaging studies.
N-Fmoc-2-methoxy-L-phenylalanine: Contains a methoxy group, which can influence the compound’s reactivity and solubility.
Uniqueness: N-Fmoc-N-allyl-L-phenylalanine is unique due to the presence of both the Fmoc protecting group and the allyl group. This combination allows for a wide range of chemical modifications and applications in peptide synthesis, making it a valuable tool in scientific research .
特性
分子式 |
C27H25NO4 |
|---|---|
分子量 |
427.5 g/mol |
IUPAC名 |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(prop-2-enyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C27H25NO4/c1-2-16-28(25(26(29)30)17-19-10-4-3-5-11-19)27(31)32-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h2-15,24-25H,1,16-18H2,(H,29,30)/t25-/m0/s1 |
InChIキー |
YXCOMOPHVALDPN-VWLOTQADSA-N |
異性体SMILES |
C=CCN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
C=CCN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[3-(4-Methylpiperazin-1-yl)propyl]aniline](/img/structure/B13890052.png)
![1-[2-(3-Aminophenyl)ethyl]piperidin-4-ol](/img/structure/B13890064.png)
![tert-butyl N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-yl]carbamate](/img/structure/B13890069.png)




![8-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13890094.png)


![8-Amino-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B13890109.png)
![[(4R)-4-fluoro-2-methyl-pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B13890112.png)
